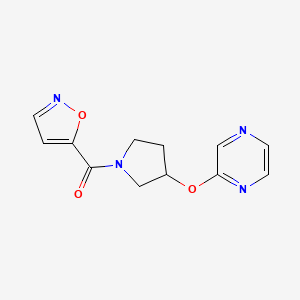

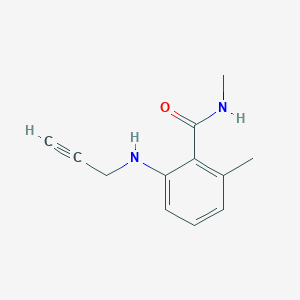

![molecular formula C10H10N2O3 B2479539 Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1263062-28-7](/img/structure/B2479539.png)

Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

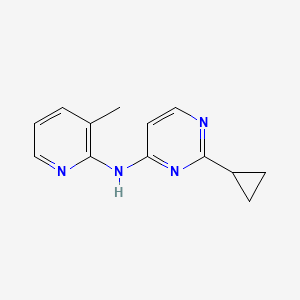

“Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the molecular formula C10H10N2O3 . It is a derivative of imidazo[1,2-a]pyridine, a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be facilitated by microwave irradiation, which offers advantages such as speed, cleanliness, high yield, simple workup, and environmental friendliness .Molecular Structure Analysis

The molecular structure of “this compound” includes a methoxy group (OCH3) attached to the 7th carbon atom of the imidazo[1,2-a]pyridine ring, and a carboxylate group (COO-) attached to the 6th carbon atom .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 206.201 . Further physical and chemical properties are not specified in the available resources.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques : Research by Lombardino (1968) explored the synthesis of compounds related to Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate, including 6-methoxyimidazo[1,2-b]pyridazine and its derivatives. This study focused on the synthesis and characterization of carboxylic acids, esters, and quaternary salts derived from this ring system, as well as their reactions (Lombardino, 1968).

Chemical Reactivity and Transformations : The work by Bäuerlein et al. (2009) demonstrated a novel catalytic synthesis of bicyclic imidazole derivatives, including 8-Hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, through a tandem hydroformylation-cyclization sequence. This research provides insight into the chemical reactivity and potential transformations of similar compounds (Bäuerlein et al., 2009).

Pharmacological Applications

Cancer Chemotherapy : Almeida et al. (2018) explored the use of selenylated imidazo[1,2-a]pyridines in breast cancer chemotherapy. These compounds showed high cytotoxicity and were effective in inhibiting cell proliferation, DNA cleavage, and inducing apoptosis in cancer cells. This research suggests potential applications of this compound derivatives in cancer treatment (Almeida et al., 2018).

Anti-inflammatory Activities : Research by Di Chiacchio et al. (1998) and Abignente et al. (1982) involved the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives for their anti-inflammatory and analgesic activities. These studies contribute to understanding the therapeutic potential of this compound in treating inflammatory conditions (Di Chiacchio et al., 1998), (Abignente et al., 1982).

Other Applications

- HIV-Integrase Inhibition : Boros et al. (2006) synthesized derivatives of this compound and evaluated their activity as HIV-integrase strand transfer inhibitors. The study highlighted the potential of these compounds in developing new antiviral therapies (Boros et al., 2006).

Orientations Futures

The future directions for “Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate” could involve further exploration of its potential applications in medicinal chemistry, given the promising bioactivity of imidazo[1,2-a]pyridine derivatives . More research is needed to fully understand its properties and potential uses.

Mécanisme D'action

Target of Action

Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate is a derivative of imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to show anti-tb activity through various mechanisms . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against mdr-tb and xdr-tb , suggesting that they may affect the biochemical pathways related to these conditions.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to show anti-tb activity , suggesting that they may have a significant impact on the molecular and cellular processes related to this condition.

Propriétés

IUPAC Name |

methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-8-5-9-11-3-4-12(9)6-7(8)10(13)15-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAXTDXUEGHEHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CN2C=C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

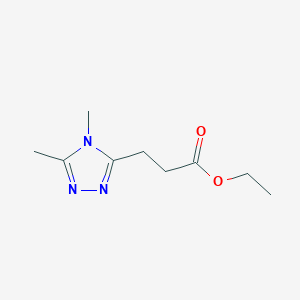

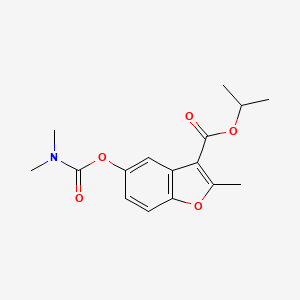

![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2479458.png)

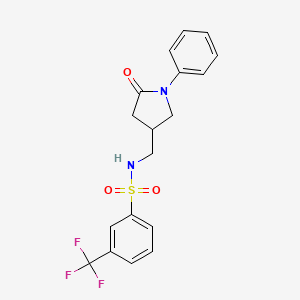

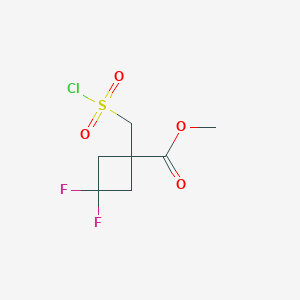

![N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide](/img/structure/B2479463.png)

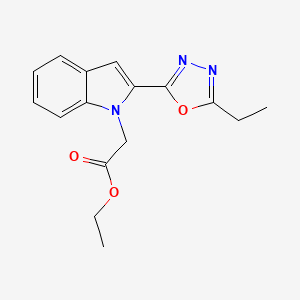

![1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B2479470.png)

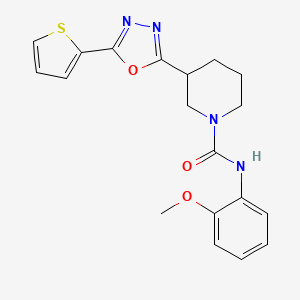

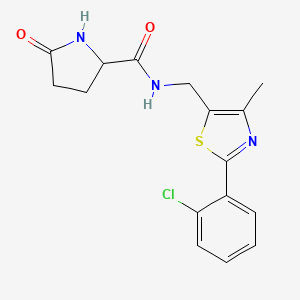

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2479476.png)